トリイソプロピルシリルアセチレン

説明

Synthesis Analysis

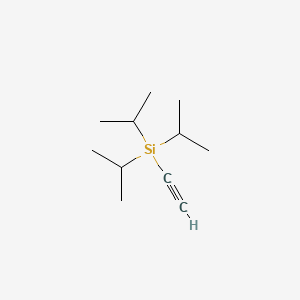

The synthesis of (Triisopropylsilyl)acetylene involves various methods, including the protection of acetylenes for subsequent synthetic applications. For instance, (triisopropylsilyl)acetylene has been employed as a starting material for the efficient synthesis of complex organic molecules, such as the natural product deca-4,6,8-triyn-1-ol, demonstrating its utility as a key intermediate in organic synthesis (Machado, Biavatti, & Danheiser, 2018).

Molecular Structure Analysis

Molecular structure analyses, including X-ray crystallography, have provided insights into the crowded nature of (Triisopropylsilyl)acetylene derivatives. For example, the study of 1,2,4-trifluoro-3,5,6-tris(triisopropylsilyl)benzene showcases the impact of (triisopropylsilyl) groups on molecular crowding and stability (Hanamoto, Koga, Kawanami, Furuno, & Inanaga, 2006).

Chemical Reactions and Properties

Chemically, (Triisopropylsilyl)acetylene participates in a variety of reactions, exemplified by its use in the Cadiot-Chodkiewicz cross-coupling reaction to form unsymmetrical diynes. This reaction is facilitated by bulky trialkylsilyl-protected alkynes, highlighting the compound's versatility in synthetic chemistry (Marino & Nguyen, 2002).

Physical Properties Analysis

The physical properties of (Triisopropylsilyl)acetylene, such as solubility and stability, are crucial for its application in organic synthesis. Studies on the deprotection of bulky (trialkylsilyl)acetylenes with silver fluoride have revealed efficient methodologies for generating terminal acetylenes, showcasing the compound's functional group tolerance and chemoselectivity (Sanghee Kim, Bogyeong Kim, & Jinkyung In, 2009).

Chemical Properties Analysis

The chemical properties of (Triisopropylsilyl)acetylene, including its reactivity and role in synthesis, are highlighted by its participation in palladium-catalyzed reactions and its utility as a protective group. For instance, its use in direct alkynylation reactions underscores its significant role in forming structurally complex enynes (Yangxiong Li et al., 2015).

科学的研究の応用

α,β-不飽和カルボニル化合物の不斉アルキニル化

トリイソプロピルシリルアセチレンは、さまざまなα,β-不飽和カルボニル化合物のロジウム触媒による不斉アルキニル化のための試薬として使用されます 。このプロセスは、アルキン基を高立体選択的に導入できるため、複雑な有機分子の合成において重要です。

β-アルキニル化ニトロアルカンのエナンチオ選択的合成

この化合物は、β-アルキニル化ニトロアルカンのエナンチオ選択的合成においても重要な役割を果たしています 。これらのニトロアルカンは有機合成における重要なビルディングブロックであり、アルキン基を立体選択的に導入できることは、その用途を大幅に広げます。

ブロモエチニルトリイソプロピルシランの調製

トリイソプロピルシリルアセチレンは、N-ブロモスクシンイミドや硝酸銀などの試薬の存在下、ブロモエチニルトリイソプロピルシランの調製に使用されます 。この化合物は、さまざまな合成変換における有用な中間体です。

薗頭カップリング反応

これは、1-ブロモ-3-ヨード-5-tertブチルベンゼンとの薗頭カップリング反応に積極的に関与しています 。薗頭カップリングは、アルキンとアリールまたはビニルハライドの間の炭素-炭素結合を形成するための強力な方法です。

作用機序

Target of Action

(Triisopropylsilyl)acetylene, also known as Ethynyltriisopropylsilane, is primarily used as a reagent in organic synthesis reactions . Its primary targets are α,β-unsaturated carbonyl compounds .

Mode of Action

(Triisopropylsilyl)acetylene interacts with its targets through a process known as asymmetric alkynylation . This process involves the addition of (Triisopropylsilyl)acetylene to α,β-unsaturated carbonyl compounds in the presence of a cobalt/Duphos catalyst . It also participates in Sonogashira coupling reactions with 1-bromo-3-iodo-5-tertbutylbenzene .

Biochemical Pathways

The asymmetric alkynylation of α,β-unsaturated carbonyl compounds and the Sonogashira coupling reaction are the key biochemical pathways affected by (Triisopropylsilyl)acetylene . These reactions lead to the synthesis of β-alkynylated nitroalkanes , which are important intermediates in various chemical syntheses.

Pharmacokinetics

Its physical properties such as boiling point (50-52 °c/06 mmHg), density (0813 g/mL at 25 °C), and solubility (miscible with organic solvents) can influence its behavior in chemical reactions .

Result of Action

The primary result of (Triisopropylsilyl)acetylene’s action is the formation of β-alkynylated nitroalkanes . These compounds are valuable in the field of organic chemistry for the synthesis of various complex molecules.

Safety and Hazards

(Triisopropylsilyl)acetylene is a flammable liquid and vapor. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

特性

IUPAC Name |

ethynyl-tri(propan-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22Si/c1-8-12(9(2)3,10(4)5)11(6)7/h1,9-11H,2-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZGWPHUWNWRTEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C#C)(C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370445 | |

| Record name | (Triisopropylsilyl)acetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89343-06-6 | |

| Record name | (Triisopropylsilyl)acetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Triisopropylsilyl)acetylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethynyltris(1-methylethyl)silane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWX24P8A9S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(4-tert-butyl-1-pyridin-1-iumyl)-1,4-dioxo-2-naphthalenyl]benzenesulfonamide](/img/structure/B1225953.png)

![N-[2-(2-methoxy-6H-isoindolo[2,1-a]indol-11-yl)ethyl]butanamide](/img/structure/B1225958.png)

![N-[3-(1-azepanylsulfonyl)phenyl]-2-[4-(1H-indol-3-ylmethyl)-2,5-dioxo-1-imidazolidinyl]acetamide](/img/structure/B1225960.png)

![N-(2-bromophenyl)-2-[5-(dimethylsulfamoyl)-2-(ethylamino)anilino]acetamide](/img/structure/B1225963.png)

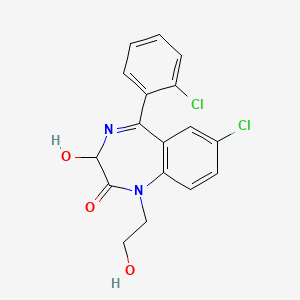

![methyl (13S,15S,17S)-13-[(1'R,5R,9'R,12'R,19'S)-3-(2-chloroethyl)-12'-ethyl-5'-methoxy-8'-methyl-2,4-dioxospiro[1,3-oxazolidine-5,10'-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene]-4'-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate](/img/structure/B1225973.png)